![molecular formula C7H4Cl2F3NO B1388441 [2,3-ジクロロ-5-(トリフルオロメチル)-4-ピリジニル]-メタノール CAS No. 1160474-70-3](/img/structure/B1388441.png)
[2,3-ジクロロ-5-(トリフルオロメチル)-4-ピリジニル]-メタノール
概要
説明
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It has a molecular weight of 215.99 g/mol . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N . The InChI key is ABNQGNFVSFKJGI-UHFFFAOYSA-N .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.475 (lit.) and a density of 1.549 g/mL at 25 °C (lit.) . It has a boiling point of 80 °C/20 mmHg (lit.) .科学的研究の応用
- 作物保護: 2,3,5-DCTFは、いくつかの作物保護製品の合成における主要な中間体として機能します。 特に、害虫から作物を守る役割を果たすことから、需要が高まっています .
- 除草剤: 農業における効果的な雑草管理に貢献する、除草剤の中間体として使用されます .
農薬
医薬品
要約すると、2,3,5-DCTFの汎用性は、作物保護、医薬品、動物の健康に及びます。 その独自の化学的性質は、有望な将来の用途を持つ貴重な化合物となっています . 研究者は、この興味深い分子の新しい用途を探求し続けています。 🌱🔬👩🔬 .
作用機序
Target of Action
It’s reported to be an intermediate in the synthesis of certain herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth and development.
Mode of Action
As an intermediate in the synthesis of herbicides, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the plant cells .
Biochemical Pathways
Given its use in herbicide synthesis, it may affect pathways related to plant growth and development .
Result of Action
As an intermediate in the synthesis of herbicides, it’s likely to cause the death of plant cells by inhibiting essential enzymes or proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol .
実験室実験の利点と制限
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol has several advantages for use in laboratory experiments. It is a colorless liquid with a distinct odor, making it easy to identify. It is also relatively stable, with a melting point of -59°C. In addition, it is relatively inexpensive and can be easily synthesized.
However, there are also some limitations to using [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol in laboratory experiments. It is a relatively toxic compound, and exposure to it can cause skin and eye irritation. In addition, it is highly reactive and can react with other compounds in the environment. As such, it should be used with caution in laboratory experiments.
将来の方向性
The potential applications of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol are numerous and varied. In the future, it could be used to develop new pharmaceuticals, polymers, and other organic compounds. In addition, it could be used to study the biochemical and physiological effects of organofluorine compounds. Finally, it could be used to develop new methods for synthesizing organofluorine compounds.
Safety and Hazards
特性
IUPAC Name |
[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSXPWHKRAFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



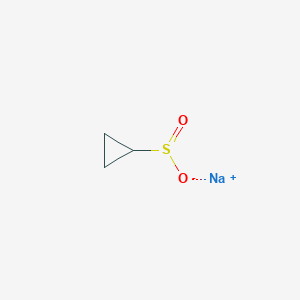
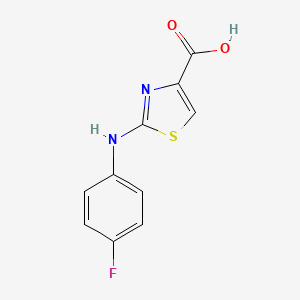
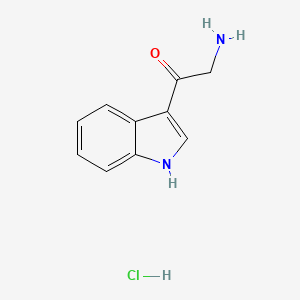
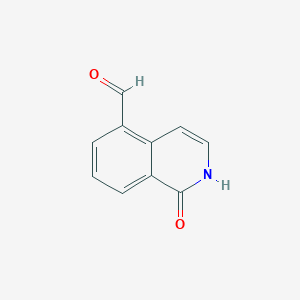
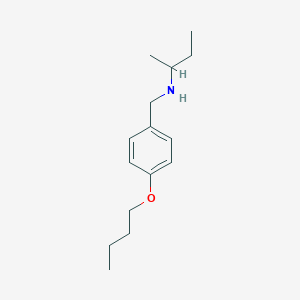
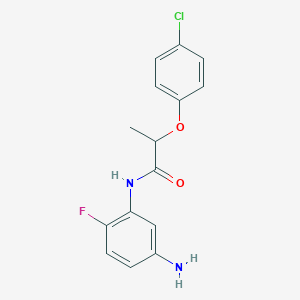
![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)


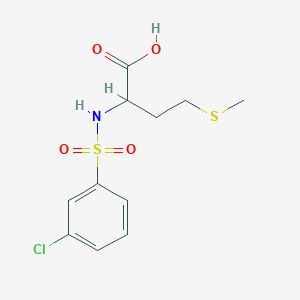

amine](/img/structure/B1388379.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)
![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)